1-(2-furoyl)-4-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}piperazine
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Overview
Description
1-(2-furoyl)-4-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}piperazine is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is known for its unique chemical structure and its ability to interact with various biological systems.
Mechanism of Action
The mechanism of action of 1-(2-furoyl)-4-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}piperazine is not fully understood. However, it is believed to interact with various biological systems, including the endocannabinoid system and the serotonin system. It has also been shown to inhibit the activity of various enzymes, such as COX-2 and 5-LOX.
Biochemical and Physiological Effects:
1-(2-furoyl)-4-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}piperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor cell growth, and modulate the immune system. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-furoyl)-4-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}piperazine in lab experiments include its unique chemical structure, its ability to interact with multiple biological systems, and its potential applications in the treatment of various diseases. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are many future directions for research on 1-(2-furoyl)-4-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}piperazine. Some potential areas of research include further understanding the compound's mechanism of action, exploring its potential applications in the treatment of various diseases, and developing new synthetic methods for the compound. Additionally, research could be done to explore the potential use of this compound in combination with other drugs or therapies to enhance their effectiveness.
Synthesis Methods
The synthesis of 1-(2-furoyl)-4-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}piperazine involves several steps, including the reaction of 1-(2-furoyl)piperazine with 1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl)methanol in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques.
Scientific Research Applications
1-(2-furoyl)-4-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}piperazine has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
furan-2-yl-[4-[[1-methyl-3-(4-phenoxyphenyl)pyrazol-4-yl]methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3/c1-28-18-21(19-29-13-15-30(16-14-29)26(31)24-8-5-17-32-24)25(27-28)20-9-11-23(12-10-20)33-22-6-3-2-4-7-22/h2-12,17-18H,13-16,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXMPFFGACFIBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)OC3=CC=CC=C3)CN4CCN(CC4)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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